molecular formula C13H10FNS B13039198 2-fluoro-N-phenylbenzenecarbothioamide CAS No. 2027-54-5

2-fluoro-N-phenylbenzenecarbothioamide

Cat. No.: B13039198
CAS No.: 2027-54-5
M. Wt: 231.29 g/mol
InChI Key: YMSDUHSVSSXGDW-UHFFFAOYSA-N
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Description

2-Fluoro-N-phenylbenzothioamide is an organic compound with the molecular formula C13H10FNS It is a derivative of benzothioamide, where a fluorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-phenylbenzothioamide typically involves the reaction of 2-fluorobenzoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-N-phenylbenzothioamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-phenylbenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothioamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-phenylbenzothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-phenylbenzothioamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with DNA replication.

Comparison with Similar Compounds

    2-Fluoro-N-phenylbenzamide: Similar structure but lacks the sulfur atom.

    N-phenylbenzothioamide: Similar structure but lacks the fluorine atom.

    2-Fluoro-N,N-diphenylbenzamide: Contains an additional phenyl group.

Uniqueness: 2-Fluoro-N-phenylbenzothioamide is unique due to the presence of both a fluorine atom and a thioamide group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2027-54-5

Molecular Formula

C13H10FNS

Molecular Weight

231.29 g/mol

IUPAC Name

2-fluoro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H10FNS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

YMSDUHSVSSXGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2F

Origin of Product

United States

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